![molecular formula C17H13N3O B2890419 2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide CAS No. 1311533-53-5](/img/structure/B2890419.png)
2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core, cyano groups, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide typically involves multi-step organic reactions. One common approach is the Ullmann condensation , where a biphenyl derivative is coupled with a cyano-containing compound under palladium-catalyzed conditions. The reaction conditions often require high temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions, reduce waste, and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted biphenyl derivatives.
Addition: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex organic molecules. Its cyano and carboxamide groups make it a valuable building block for creating pharmaceuticals, agrochemicals, and advanced materials.
Biology: Biologically, 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide has shown potential as a bioactive molecule. It can be used in the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents.
Medicine: In medicine, this compound is being explored for its pharmacological properties. It may have applications in treating various diseases, including cancer, due to its ability to interact with biological targets and pathways.
Industry: Industrially, this compound is used in the production of high-performance polymers, coatings, and electronic materials. Its unique chemical properties make it suitable for applications requiring stability and durability.
Mecanismo De Acción
The mechanism by which 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other non-covalent interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
2'-Cyano-N-(cyanomethyl)-N-ethyl-[1,1'-biphenyl]-2-carboxamide
2'-Cyano-N-(cyanomethyl)-N-phenyl-[1,1'-biphenyl]-2-carboxamide
2'-Cyano-N-(cyanomethyl)-N-(2-methoxyethyl)-[1,1'-biphenyl]-2-carboxamide
Uniqueness: Compared to these similar compounds, 2'-Cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide stands out due to its methyl group, which can influence its physical, chemical, and biological properties. This subtle difference can lead to variations in reactivity, solubility, and biological activity.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2-cyanophenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20(11-10-18)17(21)16-9-5-4-8-15(16)14-7-3-2-6-13(14)12-19/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQONTSTYSOTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=CC=C1C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
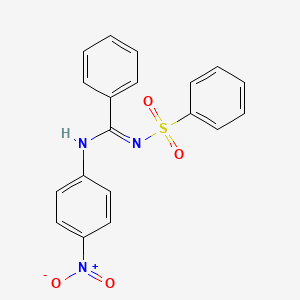
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2890342.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2890347.png)
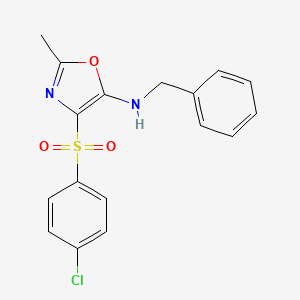
![2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2890350.png)
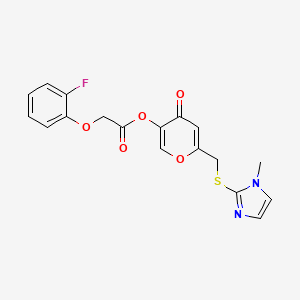
![6-Amino-1-phenyl-4-(thiophen-2-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)
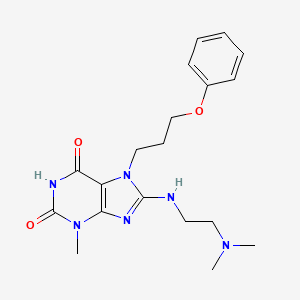
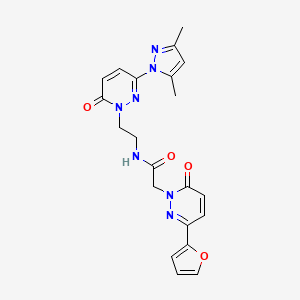
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2890355.png)
![2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B2890356.png)
![2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2890358.png)
![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2890359.png)
